Fba 185

説明

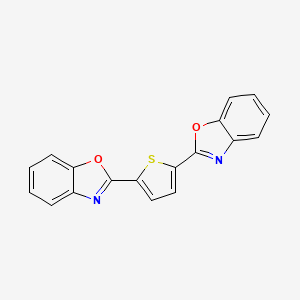

Structure

2D Structure

特性

IUPAC Name |

2-[5-(1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10N2O2S/c1-3-7-13-11(5-1)19-17(21-13)15-9-10-16(23-15)18-20-12-6-2-4-8-14(12)22-18/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFSLKRMHPGLFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(S3)C4=NC5=CC=CC=C5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051966 | |

| Record name | 2,5-Bis(2-benzoxazolyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2866-43-5, 12224-41-8 | |

| Record name | 2,5-Bis(2-benzoxazolyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2866-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FBA 185 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002866435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoxazole, 2,2'-(2,5-thiophenediyl)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Bis(2-benzoxazolyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-thiophene-2,5-diylbis(benzoxazole) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoxazole, 2,2'-(2,5-thiophenediyl)bis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DI(BENZOXAZOL-2-YL)THIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P104CN84X2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Reaction Mechanisms of Fluorescent Brightener 185

Synthetic Pathways and Methodologies for Fluorescent Brightener 185

The industrial production of Fluorescent Brightener 185 has evolved, with various methods developed to enhance efficiency and product purity.

Several synthetic routes for Fluorescent Brightener 185 have been documented, each with distinct starting materials and reaction conditions.

One common and established method involves the condensation reaction of thiophene-2,5-dicarboxylic acid with o-aminophenol derivatives. google.com In a variation for a related compound, 2,5-bis(5-tert-butyl-2-benzoxazolyl)thiophene (B47129) (BBOT), thiophene-2,5-dicarboxylic acid is reacted with 5-tert-butyl-o-aminophenol in the presence of a catalyst like boric acid. google.com This reaction is typically carried out in a solvent mixture, such as trichlorobenzene and toluene. google.com

Another synthetic approach starts with o-aminophenol and chlorobenzene. chemicalbook.com A multi-step process has also been described that begins with the reaction of o-aminophenol with chloroacetyl chloride in the presence of a catalyst like pyridine (B92270) to form an intermediate, which then undergoes further reactions to yield the final product. google.comguidechem.com This route involves the synthesis of 2-chloromethylbenzo[ox]azole and its subsequent reaction with sodium sulfide (B99878) to form bis(benzo[ox]azol-2-methyl)sulfide. This intermediate is then reacted with glyoxal (B1671930) in the presence of sodium methoxide (B1231860) to produce the final 2,5-bis(benzoxazol-2-yl)thiophene. guidechem.com

A process for the manufacture of 2,5-bis-(benzoxazolyl)-thiophenes by reacting a sulphide with a dicarbonyl compound or its derivative has also been patented. google.com

| Synthetic Route | Key Reactants | Catalyst/Reagents | Key Features & Advancements |

| Condensation Route | Thiophene-2,5-dicarboxylic acid, o-aminophenol derivatives. google.com | Boric acid, trichlorobenzene/toluene. google.com | An established method. Advancements include vacuum distillation for improved solvent recovery and yield. google.com |

| Multi-step Synthesis | o-Aminophenol, chloroacetyl chloride, sodium sulfide, glyoxal. google.comguidechem.com | Pyridine, sodium methoxide. google.comguidechem.com | A versatile route involving the formation of key intermediates. |

| Sulphide-Dicarbonyl Route | A sulphide and a dicarbonyl compound. google.com | Not specified. | A patented alternative manufacturing process. |

Chemical Reactions and Transformations of Fluorescent Brightener 185

Fluorescent Brightener 185, with its heterocyclic structure containing thiophene (B33073) and benzoxazole (B165842) rings, can undergo several types of chemical reactions.

The thiophene ring in Fluorescent Brightener 185 is susceptible to oxidation. The use of strong oxidizing agents can lead to the formation of sulfoxides or sulfones. Conversely, the compound can undergo reduction reactions. These reactions can convert the molecule into its corresponding thiol derivatives.

| Reaction Type | Effect on Fluorescent Brightener 185 | Typical Products |

| Oxidation | Oxidation of the thiophene ring. | Sulfoxides, Sulfones. |

| Reduction | Reduction of the compound. | Thiol derivatives. |

Fluorescent Brightener 185 can undergo substitution reactions, particularly electrophilic aromatic substitution. These reactions allow for the introduction of various functional groups onto the benzoxazole or thiophene rings. This chemical reactivity is crucial for the synthesis of derivatives with tailored properties. The introduction of different functional groups, such as sulfonic acid groups or hydroxy groups, can influence the properties of the resulting brighteners, including their solubility and fastness. researchgate.net

The synthesis and chemical transformations of Fluorescent Brightener 185 rely on specific catalysts and reagents to proceed efficiently.

In the condensation synthesis route, boric acid is often used as a catalyst. google.com In other synthetic variations, pyridine has been used as a catalyst. google.comguidechem.com

For its chemical reactions, a range of reagents are employed. Common oxidizing agents include hydrogen peroxide and potassium permanganate. For reduction reactions, agents such as lithium aluminum hydride and sodium borohydride (B1222165) are utilized. Palladium and platinum can also act as catalysts in certain reactions.

| Catalyst/Reagent | Role in Synthesis/Reaction | Specific Application |

| Boric Acid | Catalyst. google.com | Condensation of thiophene-2,5-dicarboxylic acid and o-aminophenol derivatives. google.com |

| Pyridine | Catalyst. google.comguidechem.com | Reaction of o-aminophenol and chloroacetyl chloride. google.comguidechem.com |

| Hydrogen Peroxide, Potassium Permanganate | Oxidizing Agents. | Oxidation of the thiophene ring. |

| Lithium Aluminum Hydride, Sodium Borohydride | Reducing Agents. | Reduction of the compound to thiol derivatives. |

| Palladium, Platinum | Catalysts. | Various chemical reactions of the compound. |

Isomerism and Stereochemical Considerations in Fluorescent Brightener 185 Synthesis

Stilbene-based fluorescent whitening agents are characterized by the presence of a central carbon-carbon double bond (ethene-1,2-diyl) linking two aryl groups. This structural feature is the source of significant stereochemical considerations, primarily E/Z isomerism (also known as trans/cis isomerism).

The two isomers possess distinct physical and chemical properties:

E-isomer (trans): In this configuration, the phenyl groups are located on opposite sides of the double bond. This arrangement results in a more linear, planar structure that is thermodynamically more stable. Crucially, the trans isomer is the active component responsible for the brightening effect, as its conjugated system allows for strong absorption of UV light and subsequent emission of blue fluorescent light.

Z-isomer (cis): Here, the phenyl groups are on the same side of the double bond, leading to steric hindrance. This forces the aromatic rings out of plane, disrupting the conjugation. As a result, the cis isomer is less stable, non-fluorescent or only weakly fluorescent, and does not contribute to the whitening effect.

Synthesis methods for stilbene (B7821643) derivatives, such as the Wittig or Horner-Wadsworth-Emmons reactions, can produce a mixture of both E and Z isomers, although reaction conditions are often optimized to favor the formation of the desired, thermodynamically stable E-isomer. The isolation of the pure trans form is a critical step in manufacturing high-quality FWAs, as the presence of the cis isomer is undesirable.

Impact of Isomer Inconsistency on Properties

The ratio of E- to Z-isomers in a fluorescent whitening agent is a critical quality parameter that directly impacts its performance. An inconsistent or high percentage of the Z-isomer compromises the product's effectiveness and properties in several ways.

Lower Affinity for Substrates: The planar and linear structure of the trans isomer facilitates its effective deposition and alignment on fibers like cotton or paper. The sterically hindered, non-planar cis isomer has a lower affinity for these substrates. Consequently, an FWA with a significant fraction of the cis isomer will not bind as effectively to the material, further reducing its brightening efficiency.

Poor Photostability: The conversion of the functional trans isomer to the non-functional cis isomer under the influence of light is a primary mechanism of degradation for these compounds. Therefore, starting with a product that already contains a significant fraction of the cis isomer means the product is already in a partially "degraded" state and will exhibit poor light fastness.

The table below summarizes the key differences in absorption properties between the two isomers for typical triazine-stilbene FWAs, highlighting their distinct spectral behavior.

| Isomer | Conformation | Typical λmax Range (nm) |

|---|

Advanced Spectroscopic and Photophysical Characterization of Fluorescent Brightener 185

Ultraviolet-Visible (UV-Vis) Spectroscopy and Absorption Characteristics

The interaction of Fluorescent Brightener 185 with ultraviolet and visible light is fundamental to its function as an optical brightener. UV-Vis spectroscopy provides critical insights into the electronic transitions within the molecule.

Absorption Maxima and Spectral Analysis

Fluorescent Brightener 185 and its derivatives exhibit strong absorption in the near-ultraviolet region of the electromagnetic spectrum. The absorption spectrum is characterized by a principal absorption band corresponding to the π → π* electronic transition within the conjugated system of the molecule. The position of the absorption maximum (λmax) is influenced by the solvent environment, a phenomenon known as solvatochromism.

Studies on the tert-butyl derivative, BTBB, reveal that the absorption maxima generally show a slight bathochromic (red) shift as the polarity of the solvent increases. This indicates that the excited state is more polar than the ground state and is stabilized to a greater extent by polar solvents.

Table 1: UV-Vis Absorption Maxima (λmax) of 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (a derivative of Fluorescent Brightener 185) in Various Solvents.

| Solvent | Absorption Maximum (λmax) (nm) |

|---|---|

| Cyclohexane | 370 |

| Carbon Tetrachloride | 372 |

| Diethyl Ether | 372 |

| Acetone | 374 |

| Ethanol | 374 |

| Methanol (B129727) | 374 |

| Heptane | 370 |

Molar Extinction Coefficients and Quantitative Analysis

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. For optical brighteners, a high molar extinction coefficient is desirable as it signifies efficient absorption of UV light. The tert-butyl derivative of Fluorescent Brightener 185 has been shown to possess a high molar extinction coefficient, with a value of ≥47,000 M⁻¹cm⁻¹ at approximately 372-374 nm in dioxane. This high value underscores its effectiveness in absorbing UV radiation, a key characteristic for its application as a fluorescent whitening agent.

Fluorescence Spectroscopy and Emission Characteristics

Upon absorption of UV radiation, Fluorescent Brightener 185 is excited to a higher electronic state. It then relaxes to the ground state, in part by emitting light in the visible blue region of the spectrum. This fluorescence is the cornerstone of its brightening effect.

Emission Wavelengths and Stokes Shift Analysis

The fluorescence emission of Fluorescent Brightener 185 and its derivatives typically occurs in the blue region of the visible spectrum, which counteracts the natural yellowing of materials. The wavelength of maximum emission (λem) is also subject to solvatochromic shifts. As with the absorption spectra, a bathochromic shift is generally observed in the emission spectra with increasing solvent polarity.

The Stokes shift is the difference between the absorption maximum and the emission maximum. A larger Stokes shift is often advantageous as it minimizes the overlap between the absorption and emission spectra, reducing self-absorption and enhancing the observed fluorescence.

Table 2: Emission Wavelengths (λem) and Stokes Shifts of 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene in Various Solvents.

| Solvent | Absorption Max. (λabs) (nm) | Emission Max. (λem) (nm) | Stokes Shift (nm) |

|---|---|---|---|

| Cyclohexane | 370 | 416 | 46 |

| Carbon Tetrachloride | 372 | 422 | 50 |

| Diethyl Ether | 372 | 421 | 49 |

| Acetone | 374 | 432 | 58 |

| Ethanol | 374 | 433 | 59 |

| Methanol | 374 | 434 | 60 |

| Heptane | 370 | 416 | 46 |

Fluorescence Quantum Yield Studies

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is a critical attribute for an effective fluorescent brightener.

Research on 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene has demonstrated that it is a highly fluorescent compound with absolute quantum yields (Φf) of ≥ 0.60. researchgate.netacs.orgresearchgate.net These high quantum yields are maintained across a range of solvents with varying polarities and proticities, highlighting the robust nature of its fluorescence. researchgate.netacs.orgresearchgate.net The primary competing deactivation pathway for the excited state is intersystem crossing to the triplet state, with internal conversion being a negligible process. researchgate.netacs.orgresearchgate.net

Influence of Solvent Polarity on Optical Properties

The polarity of the solvent has a discernible effect on both the absorption and emission spectra of Fluorescent Brightener 185 and its derivatives. As observed in the data for the tert-butyl derivative, increasing solvent polarity generally leads to a bathochromic (red) shift in both the absorption and emission maxima. researchgate.nettandfonline.com This is indicative of a larger dipole moment in the excited state compared to the ground state. The stabilization of this more polar excited state by polar solvent molecules lowers its energy level, resulting in the observed red shifts. The Stokes shift also tends to increase with solvent polarity, reflecting the greater degree of solvent reorganization around the excited-state dipole.

Fluorescence Quenching Mechanisms and Kinetics

Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. For Fluorescent Brightener 185 and its derivatives, several mechanisms can contribute to this phenomenon. The primary competitive pathway to fluorescence is intersystem crossing to the triplet state. acs.orgresearchgate.net This process involves a spin conversion of the excited electron, moving the molecule from the singlet excited state (S₁) to the triplet state (T₁). From the triplet state, the molecule typically returns to the ground state via non-radiative pathways, thus quenching the fluorescence.

Studies on 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT), a closely related derivative of FB 185, have confirmed the triplet state formation through laser flash photolysis, where the transient triplet species was observed to absorb at 500 nm. acs.orgresearchgate.net The presence of this triplet state was further verified by quenching experiments using 1,3-cyclohexadiene, a known triplet quencher. acs.orgresearchgate.net In contrast, internal conversion, another non-radiative deactivation pathway, has been found to be a negligible contributor to the fluorescence quenching of this class of molecules. acs.orgresearchgate.net

Other quenching mechanisms relevant to the application of FB 185 include:

Chemical Quenching: Interactions with other chemical species can lead to quenching. For instance, the rutile form of titanium dioxide (TiO₂), a common white pigment used in polymers and coatings, can chemically interact with optical brighteners and reduce their fluorescence efficiency. sci-hub.se Similarly, acidic conditions can cause a reduction in fluorescence. sci-hub.se

The kinetics of these quenching processes are often diffusion-limited, particularly for dynamic or collisional quenching, where the quencher must collide with the fluorophore during its excited-state lifetime. nih.gov The efficiency of quenching can be described by the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher.

Photostability and Degradation Kinetics of Fluorescent Brightener 185

Fluorescent Brightener 185, belonging to the benzoxazole (B165842) class of compounds, is known for its high photostability, which is crucial for its applications in materials intended for long-term use, such as plastics and synthetic fibers. researchgate.netopticalbrightenerpowder.com It exhibits excellent light fastness, often rated as 7-8 on the blue wool scale, indicating strong resistance to fading upon light exposure. opticalbrightenerpowder.com However, prolonged exposure to high-energy ultraviolet (UV) radiation will inevitably lead to photochemical degradation.

Experimental Designs for UV Exposure and Degradation Studies

To quantitatively assess the photostability of FB 185, standardized experimental designs are employed, often following guidelines such as those from the International Council for Harmonisation (ICH) for photostability testing (e.g., ICH Q1B). europa.euich.org

A typical experimental setup involves:

Sample Preparation: Samples of FB 185 are prepared, either as a pure solid, in solution, or incorporated into a polymer matrix (e.g., a thin film).

Controlled Environment: The samples are placed in a photostability chamber equipped with a calibrated light source.

Light Source: The light source is designed to simulate the UV and visible light spectrum of sunlight. A common configuration uses a near-UV fluorescent lamp with a spectral distribution from 320 nm to 400 nm, with significant energy in both the 320-360 nm and 360-400 nm bands. europa.euich.org

Control Samples: To distinguish between thermal and photodegradation, identical control samples are placed in the chamber but are completely shielded from light, typically by wrapping them in aluminum foil. q1scientific.com

Analysis: At predetermined time intervals, samples are withdrawn and analyzed to quantify the extent of degradation. Analytical techniques include UV-Visible spectrophotometry to measure changes in absorbance, spectrofluorometry to measure the loss of fluorescence, and High-Performance Liquid Chromatography (HPLC) to separate and quantify the parent compound and any degradation products. tonexchem.com

Identification of Photodegradation Products

The specific chemical structures of the photodegradation products of Fluorescent Brightener 185 are not extensively documented in publicly available literature. The degradation of complex organic molecules under UV radiation can result in a variety of smaller compounds through pathways like photo-oxidation.

Identifying these products requires sophisticated analytical techniques. A common workflow involves:

Separation: Using HPLC to separate the various components in the degraded sample.

Detection and Identification: Coupling the HPLC system to a mass spectrometer (LC-MS), particularly with tandem mass spectrometry (MS/MS) capabilities. This allows for the determination of the molecular weight of the degradation products and provides structural information through fragmentation patterns. mdpi.com

For other classes of optical brighteners, such as stilbene (B7821643) derivatives, photodegradation is known to involve photo-oxidative cleavage of the molecule, potentially yielding aldehydes and other derivatives. While the specific pathways for the thiophene-benzoxazole structure of FB 185 may differ, similar oxidative processes are expected to occur.

Degradation Kinetics Modeling (e.g., Pseudo-First-Order)

The rate of photodegradation of FB 185 can often be modeled using kinetic equations to predict its stability over time. The pseudo-first-order kinetic model is frequently applied to describe such processes, particularly when the concentration of the brightener is low. mdpi.com

The pseudo-first-order rate equation is expressed as:

ln(C₀ / Cₜ) = k • t

Where:

C₀ is the initial concentration of FB 185.

Cₜ is the concentration of FB 185 at time t.

k is the pseudo-first-order rate constant (in units of inverse time, e.g., s⁻¹ or h⁻¹).

To determine if the degradation follows this model, the natural logarithm of the concentration ratio (C₀/Cₜ) is plotted against the exposure time (t). If the data yields a straight line, the degradation is considered to follow pseudo-first-order kinetics, and the rate constant k is determined from the slope of the line. mdpi.com This constant is a critical parameter for assessing the photostability and predicting the service lifetime of materials containing the brightener.

| Exposure Time (hours) | Concentration of FB 185 (Cₜ) (relative units) | ln(C₀/Cₜ) |

|---|---|---|

| 0 | 1.00 | 0.00 |

| 50 | 0.91 | 0.09 |

| 100 | 0.82 | 0.20 |

| 150 | 0.74 | 0.30 |

| 200 | 0.67 | 0.40 |

Comparative Photostability with Other Fluorescent Brighteners

The photostability of FB 185 is considered high relative to many other classes of optical brighteners. A comparison with other common brighteners highlights its robust nature, particularly in demanding applications.

| Brightener | Chemical Class | Typical Applications | Reported Photostability/Light Fastness |

|---|---|---|---|

| Fluorescent Brightener 185 | Thiophene (B33073) Benzoxazole | Polyester (B1180765), Plastics (PVC, ABS), Coatings | Excellent (Light Fastness Grade 7-8) opticalbrightenerpowder.com |

| Fluorescent Brightener 184 (BBT) | Thiophene Benzoxazole (tert-butyl derivative) | Plastics, Coatings, Scintillators | High; stable to visible light but degrades under UV exposure nih.gov |

| Fluorescent Brightener 28 | Diaminostilbene | Detergents, Paper, Cotton | Moderate; can be fugitive in solution and susceptible to degradation sci-hub.sesigmaaldrich.com |

| Fluorescent Brightener 351 (Tinopal CBS-X) | Distyryl Biphenyl | Detergents, Soaps, Textiles | Good; designed for stability in wash cycles |

The thiophene-benzoxazole structure of FB 185 and FB 184 contributes to their superior thermal and photochemical stability compared to the stilbene-based structures, which contain a C=C double bond that can be more susceptible to photoisomerization and oxidation.

Interaction of Fluorescent Brightener 185 with Polymer Matrices

The performance of FB 185 is intrinsically linked to its interaction with the host polymer matrix. When incorporated into polymers such as polyester, PVC, or ABS, it must be finely and homogeneously dispersed to achieve a uniform whitening effect. opticalbrightenerpowder.com

Research on the closely related BBT (FB 184) in poly(1,4-butylene succinate) (PBS) films shows that the brightener molecules have a tendency to form ground-state aggregates even at low concentrations. acs.orgresearchgate.net This aggregation leads to a bathochromic (red) shift in the emission spectrum, a phenomenon known as aggregation-induced emission changes. acs.orgresearchgate.net The constant excited-state kinetics observed in these studies confirm that the spectral changes are due to ground-state aggregation rather than the formation of excited-state excimers. acs.orgresearchgate.net

Thermal Compatibility Studies (e.g., Differential Scanning Calorimetry)

The thermal stability of an optical brightener is critical for its incorporation into polymers, which are often processed at high temperatures. Fluorescent Brightener 185 is noted for its high chemical and thermal stability. Techniques like Differential Scanning Calorimetry (DSC) are employed to determine the thermal properties, such as the melting point and decomposition temperature, which define the processing window for the additive.

FBA 185 exhibits a distinct melting point, ensuring it can withstand the processing temperatures of many engineering plastics. additivesforpolymer.comobachemical.com For polymers like polystyrene, ABS, and polycarbonate, processing can occur at temperatures up to 300°C, requiring any additive to be stable at or above these temperatures. obachemical.com

Table 1: Thermal Properties of Fluorescent Brightener 185

| Property | Value | Source |

|---|---|---|

| Melting Point | 216-220°C | additivesforpolymer.com |

| Purity | ≥99% | additivesforpolymer.com |

Detailed thermal analysis via DSC would typically reveal a sharp endothermic peak corresponding to its melting point. The absence of significant exothermic events before this point would confirm its stability and suitability for high-temperature melt processing with various thermoplastics.

Fluorescence Imaging and Distribution Mapping within Films

The effectiveness of an optical brightener depends heavily on its uniform distribution within the polymer matrix. Aggregation of the brightener molecules can lead to quenching of fluorescence and reduced whitening efficiency. Advanced microscopy techniques, such as fluorescence microscopy and confocal microscopy, are utilized to visualize the distribution and aggregation state of the brightener within polymer films. semanticscholar.orgresearchgate.net

By exciting the film with UV light and mapping the resulting fluorescence emission, researchers can gain insights into the microscopic dispersion of the additive. researchgate.net Studies on similar optical brighteners in high-density polyethylene (B3416737) (HDPE) have used confocal microscopy to identify the morphology of molecular aggregates. For instance, some brighteners form well-distributed spherical aggregates, while others may form fiber-like structures due to the stacking of planar aromatic cores. semanticscholar.org The distribution is influenced by guest-host (dye-polymer) interactions and the relative solubility of the brightener in the polymer matrix. acs.orgnih.gov A uniform distribution is crucial for achieving consistent and optimal brightening effects across the final product.

Interaction with Specific Polymer Types (e.g., Polyesters, Polyamides)

Fluorescent Brightener 185 is widely used in synthetic fibers, particularly polyesters (like polyethylene terephthalate, PET) and polyamides (nylon). nbinno.comquora.com The nature of the interaction between the brightener and the polymer is a key factor in its performance.

Polyesters: Due to the hydrophobic nature of both this compound and polyester fibers, the brightener can be applied during high-temperature dyeing processes. made-in-china.comfibre2fashion.com The brightener molecules, which are typically insoluble in water, enter the polyester fiber in a state of molecular dispersion. fibre2fashion.com They are held within the amorphous regions of the polymer matrix primarily by non-covalent interactions, such as Van der Waals forces. fibre2fashion.com The solubility of the brightener within the polymer matrix influences its aggregation threshold. In polar and aromatic polymers like PET, interactions between the dye and the polymer chain can be more significant, leading to better solubility and a higher concentration threshold before aggregation occurs, compared to less polar polymers. semanticscholar.orgacs.org

Polyamides: this compound is also effective for whitening polyamides. nbinno.com Similar to polyesters, the interaction is based on the diffusion of the nonionic brightener into the polymer structure. Coumarin and azole-type brighteners are also commonly used for polyamides. chemicalbook.com The efficiency of the brightener is influenced by factors such as the pH of the application bath and the presence of other chemical agents. quora.com The compatibility of this compound with these polymers allows it to be integrated into various stages of the manufacturing process to enhance the final product's whiteness and brightness. nbinno.commade-in-china.com

Table 2: Summary of this compound Interaction with Polymers

| Polymer Type | Primary Interaction Mechanism | Application Notes |

|---|---|---|

| Polyester (PET) | Molecular dispersion via Van der Waals forces within the amorphous regions of the fiber. fibre2fashion.com | Applied during high-temperature exhaustion dyeing or thermosol processes. made-in-china.comfibre2fashion.com Good solubility in the aromatic polymer matrix affects aggregation. semanticscholar.orgacs.org |

| Polyamide (Nylon) | Diffusion and physical retention within the polymer matrix. | Suitable for various specialty polymer applications. nbinno.com |

Analytical Methodologies for Detection and Quantification of Fluorescent Brightener 185

Chromatographic Techniques

Chromatographic methods are central to the separation and analysis of FWA 185 from complex mixtures. High-performance liquid chromatography (HPLC) is a particularly powerful tool for this application.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

High-performance liquid chromatography coupled with a fluorescence detector (HPLC-FLD) is a widely used and effective method for the determination of FWA 185. This technique leverages the inherent fluorescent properties of FWA 185 for highly sensitive and specific detection. In a typical HPLC-FLD setup, the sample is first extracted and then injected into the HPLC system. The components of the mixture are separated on a chromatographic column, and as the FWA 185 elutes from the column, it is excited by a specific wavelength of light in the fluorescence detector, causing it to emit light at a longer wavelength, which is then measured.

One study detailed a method for the simultaneous determination of six fluorescent whitening agents, including FWA 185, in food packaging materials. The method involved extraction with a chloroform (B151607) and acetonitrile (B52724) mixture, followed by cleanup using a solid-phase extraction column. The analysis was then performed by HPLC-FLD, which provided good separation and quantification. The selection of appropriate excitation and emission wavelengths is critical for maximizing the sensitivity of the fluorescence detector. For instance, an excitation wavelength of 350 nm and an emission wavelength of 430 nm have been successfully used for the detection of multiple fluorescent whitening agents.

Optimization of Mobile Phases and Separation Efficiency

The efficiency of the separation in HPLC is highly dependent on the composition of the mobile phase. For the analysis of FWA 185 and other similar compounds, reversed-phase chromatography is commonly employed, often using a C18 column. The mobile phase typically consists of a mixture of an aqueous component and an organic solvent, such as acetonitrile or methanol (B129727).

The composition of the mobile phase is often varied in a gradient elution profile to achieve optimal separation of multiple analytes. For example, a gradient elution using 5 mmol/L ammonium (B1175870) acetate (B1210297) and acetonitrile as the mobile phases has been shown to effectively separate four different fluorescent whitening agents. In another study, a mixture of chloroform and acetonitrile (3:7, v/v) was used for extraction, and the subsequent HPLC analysis utilized a mobile phase gradient of acetonitrile and a 5 mmol/L ammonium acetate aqueous solution. The choice of organic modifier can also significantly impact the peak shape and resolution. One investigation found that using acetonitrile-0.1% formic acid as the organic mobile phase resulted in better peak shapes for several fluorescent whitening agents compared to methanol-0.1% formic acid.

The addition of ion-pairing reagents to the mobile phase can also enhance the separation of ionic fluorescent whitening agents. The pH of the mobile phase is another critical parameter that can be adjusted to improve separation efficiency.

Application of Internal Standards and Calibration Curves

For accurate quantification in HPLC analysis, the use of internal standards and the generation of calibration curves are essential. An internal standard is a compound with similar chemical properties to the analyte that is added to both the standard solutions and the samples in a known concentration. It helps to correct for variations in sample preparation and instrument response.

Calibration curves are constructed by analyzing a series of standard solutions containing known concentrations of FWA 185. The peak area or height of the analyte is plotted against its concentration to create a linear regression model. The concentration of FWA 185 in an unknown sample can then be determined by measuring its peak area and interpolating the concentration from the calibration curve. Studies have demonstrated excellent linearity for FWA 185 and other fluorescent whitening agents over specific concentration ranges, with correlation coefficients (r²) typically greater than 0.999. For instance, one method reported a linear range of 5-500 μg/L for FWA 185. The use of an external standard method, where the peak area of the analyte in the sample is compared to that of a standard of known concentration, is also a common quantification approach.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry, particularly when coupled with HPLC (LC-MS), provides a powerful tool for the unambiguous identification and sensitive quantification of FWA 185.

Identification of Fluorescent Brightener 185 and its Metabolites/Degradants

Mass spectrometry provides detailed information about the molecular weight and structure of FWA 185. In tandem mass spectrometry (MS/MS), a specific ion of the parent molecule is selected and fragmented to produce a characteristic pattern of fragment ions. This process, known as multiple reaction monitoring (MRM), is highly specific and can be used to confirm the identity of FWA 185 even in complex samples. The fragmentation pattern serves as a molecular fingerprint, allowing for confident identification.

LC-MS/MS methods have been developed to identify not only the parent FWA 185 compound but also its potential metabolites or degradation products that may form in the environment or through biological processes. Understanding the transformation products of FWA 185 is important for a complete assessment of its environmental fate and potential impact. For example, studies on the degradation of other organic compounds have utilized extensive HPLC-tandem mass spectrometry characterization to identify soluble degradation products under various environmental conditions.

Quantitative Analysis in Complex Matrices

LC-MS/MS is an exceptionally sensitive and selective technique for the quantitative analysis of FWA 185 in complex matrices such as food packaging, textiles, and environmental samples. The high selectivity of MRM minimizes interference from other components in the sample matrix, leading to more accurate and reliable quantification.

Methods have been developed for the simultaneous determination of multiple fluorescent whitening agents, including FWA 185, in various samples. These methods often involve a sample extraction step followed by LC-MS/MS analysis. For instance, a method for detecting seven fluorescent whitening agents in flour utilized HPLC-MS/MS. Another study developed a method for the simultaneous determination of thirteen fluorescent brighteners in human plasma using solid-phase extraction combined with HPLC-MS/MS.

The performance of these quantitative methods is typically validated by assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy

Pre-concentration and Sample Preparation Techniques

Effective sample preparation is a critical step to isolate FB 185 from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The choice of technique depends heavily on the nature of the sample matrix, whether biological, environmental, or from consumer products.

Solid-Phase Extraction (SPE) for Trace Analysis

Solid-phase extraction (SPE) is a widely employed technique for the pre-concentration and purification of fluorescent brighteners from liquid samples. medchemexpress.com It is particularly crucial for trace analysis where analyte concentrations are very low. The process involves passing a sample through a sorbent bed that retains the analyte, after which interfering compounds are washed away and the analyte is eluted with a small volume of solvent.

Several types of SPE cartridges have been investigated for the analysis of fluorescent brighteners. In a study analyzing human plasma, three different SPE purification approaches were compared: Florisil-alumina composite SPE, Oasis HLB SPE, and Captiva EMR-Lipid SPE. nih.govmdpi.com The Captiva EMR-Lipid SPE columns, which are designed to selectively adsorb phospholipids (B1166683), were found to be highly effective for pretreating plasma samples. mdpi.comresearchgate.net For environmental water samples, a method was developed using Oasis WAX (a weak mixed-mode anion exchange and reversed-phase sorbent) SPE cartridges, which provided optimal extraction results for several fluorescent whitening agents. nih.gov

Clean-up Methods for Biological and Environmental Samples

Biological and environmental samples are often complex matrices containing high levels of proteins, lipids, and other organic matter that can interfere with analysis. nih.govresearchgate.net Therefore, robust clean-up methods are essential.

Biological Samples: For human plasma, which contains proteins and phospholipids that can cause significant interference in mass spectrometry, a method combining protein precipitation with SPE has proven effective. nih.govmdpi.comnih.gov Specifically, the use of Captiva EMR-Lipid SPE cartridges serves as an efficient clean-up step by selectively removing lipid interferences. mdpi.com This allows for the reliable determination of trace levels of fluorescent brighteners in blood, which is a key medium for monitoring human exposure. nih.govmdpi.com

Environmental and Other Samples:

Sludge: Methods developed for analyzing fluorescent brighteners in sludge, an environmental matrix, have been adapted for other sample types. nih.govmdpi.com One such method involves liquid-liquid extraction with a dichloromethane/acetonitrile mixture, followed by centrifugation. nih.govmdpi.com

Food Matrices: To detect fluorescent whitening agents in flour, a sensitive UPLC-MS/MS method was established where samples were extracted using ultrasonic extraction with a mixture of trichloromethane and acetone. researchgate.net For other food products like rice noodles, a simple extraction with 75% methanol at an elevated temperature (80 °C) has been used. fda.gov

Paper: In the analysis of paper food containers, various solvents were tested for extraction efficiency. Dimethylformamide was determined to be a suitable solvent as it yielded satisfactory results for both thin-layer chromatography (TLC) and HPLC analysis. ncl.edu.tw

Validation of Analytical Methods (Linearity, Sensitivity, Recovery)

The validation of an analytical method is crucial to ensure its reliability, accuracy, and reproducibility. nih.gov Key parameters evaluated during validation for FB 185 and related compounds include linearity, sensitivity (detection and quantitation limits), and recovery. nih.govmdpi.com

A novel method developed for the simultaneous determination of 13 fluorescent brighteners in human plasma was validated for multiple parameters. nih.govmdpi.com The method demonstrated good linearity, high sensitivity suitable for trace analysis, and acceptable recovery rates. nih.govmdpi.comresearchgate.net Similarly, a method for analyzing seven fluorescent whitening agents in flour was validated for linearity, matrix effect, accuracy, and precision, showing good linearity and high average recoveries. researchgate.net

Method Quantitation Limits (MQLs) and Detection Limits (MDLs)

Sensitivity is a measure of a method's ability to detect and quantify small amounts of an analyte. It is typically defined by the Method Detection Limit (MDL) and the Method Quantitation Limit (MQL). The MDL is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. nih.gov The MQL is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. nih.govmdpi.com

Analytical methods for fluorescent brighteners have achieved very low detection and quantitation limits, enabling the analysis of trace levels in various matrices.

| Matrix | Analyte(s) | MDL / LOQ | Reference |

| Human Plasma | 13 FBs | MDL: 0.004-0.105 ng/mLMQL: 0.012-0.348 ng/mL | nih.govmdpi.com |

| Environmental Water | 5 FWAs | LOQ: 4-18 ng/L | nih.gov |

| Flour | 7 FWAs | LOQ: 2.5-25.0 µg/kg | researchgate.net |

| Food (General) | Tinopal CBS-X, FB28 | MDL: 50 ppb (CBS-X), 260 ppb (FB28) | fda.gov |

This table presents the Method Detection Limits (MDL) and Method Quantitation Limits (MQL)/Limits of Quantitation (LOQ) for fluorescent brighteners (FBs) or fluorescent whitening agents (FWAs) in various sample matrices as reported in different studies.

Matrix Effects and Their Mitigation

The sample matrix can significantly impact the accuracy of quantification in methods like HPLC-MS/MS by either suppressing or enhancing the analyte signal. mdpi.com This is known as the matrix effect. It is essential to evaluate and mitigate these effects to ensure reliable results.

Matrix effects can be assessed by comparing the slope of a calibration curve prepared in a pure solvent to that of a matrix-matched calibration curve. nih.govmdpi.com In the analysis of human plasma, this comparison revealed matrix effects ranging from 72% to 100%, which indicated that the sample purification method was effective in minimizing signal suppression or enhancement. nih.govmdpi.com The primary mitigation strategy is a thorough sample clean-up, such as the use of Captiva EMR-Lipid SPE, which removes interfering co-extractives like phospholipids. nih.govmdpi.com In some cases, the chosen extraction and analytical method may result in negligible matrix effects, as was reported in a study of FWAs in flour. researchgate.net

Recovery studies are also vital for assessing the effectiveness of the entire analytical procedure, including extraction and clean-up. Acceptable recovery rates indicate that the analyte is not significantly lost during sample preparation and that matrix effects are well-controlled.

| Matrix | Analyte(s) | Average Recovery | Reference |

| Human Plasma | 13 FBs | 61% to 98% | nih.govresearchgate.net |

| Environmental Water | 5 FWAs | 68% to 97% | nih.gov |

| Flour | 7 FWAs | 81.5% to 105% | researchgate.net |

This table shows the reported recovery rates for fluorescent brighteners (FBs) or fluorescent whitening agents (FWAs) from different sample matrices, indicating the efficiency of the analytical methods.

Compound Names Table

| Abbreviation / Trivial Name | Chemical Name |

| FB 185 | 2,5-Bis(benzoxazol-2-yl)thiophene |

| Tinopal CBS-X | Disodium 4,4'-bis(2-sulfostyryl)biphenyl |

| FB 28 | 4,4'-Bis(2-sodiooxysulfonylstyryl)biphenyl |

| Dichloromethane | Dichloromethane |

| Acetonitrile | Acetonitrile |

| Trichloromethane | Trichloromethane |

| Acetone | Acetone |

| Methanol | Methanol |

| Dimethylformamide | Dimethylformamide |

Environmental Fate and Ecotoxicological Research of Fluorescent Brightener 185

Environmental Occurrence and Distribution Studies

Research has detected the presence of FWA 185 and other fluorescent whitening agents (FWAs) in various environmental compartments, stemming from their release through wastewater.

FWAs are frequently detected in aquatic environments as they are discharged in substantial quantities with household and industrial wastewater. vt.edu In surface waters, concentrations can be influenced by discharges from sewage treatment plants. For instance, in the River Glatt, Switzerland, concentrations of a similar stilbene-type FWA, DSBP, were found to be in the range of 2−9 μg/L in the effluents of four sewage treatment plants. acs.org

Due to their chemical properties, FWAs have a tendency to adsorb to particulate matter and accumulate in sediments. fibre2fashion.comindustrialchemicals.gov.au The main route for their removal in wastewater treatment is through adsorption to sewage sludge. acs.orgresearchgate.net This leads to their presence in sediments of receiving water bodies. Studies have shown that these compounds can persist in sediments, leading to higher concentrations compared to the overlying water column. fibre2fashion.com

Concentrations of a similar FWA (DSBP) in Swiss Sewage Treatment Plant Effluents

| Location | Concentration Range (μg/L) | Reference |

|---|---|---|

| Effluents of four sewage treatment plants (River Glatt) | 2–9 | acs.org |

While specific data for FWA 185 in indoor dust and on hand wipes is not detailed in the provided search results, the widespread use of FWAs in laundry detergents, paper products (like toilet paper), and textiles suggests their likely presence in indoor environments. vt.eduheraproject.com Since these products shed fibers and particles, it is plausible that FWAs, including FWA 185, would be found in household dust. Human contact with these materials can also lead to their transfer to skin and subsequent detection on hand wipes.

Fluorescent whitening agents are widely recognized as effective indicators of human-sourced wastewater contamination. usgs.govvt.edu Their presence in water bodies strongly suggests contamination from sources such as failing septic systems or leaks from community wastewater treatment systems. vt.eduvt.edu Because FWAs are components of nearly all laundry detergents, which are mixed with other household wastewater containing fecal matter, their detection serves as a surrogate for potential human fecal contamination. usgs.govsccwrp.org The concentration of certain FWAs in wastewater influents can be around 10 µg/l. fineotex.com The use of fluorometric detection of optical brighteners has been established as a methodology for identifying human-origin pollution in various water systems. vt.edu

Environmental Transformation and Degradation Pathways

The environmental persistence of FWA 185 is influenced by its susceptibility to photodegradation and biodegradation processes.

The primary degradation pathway for FWAs in the environment is through photodegradation, which is the breakdown of the chemical by exposure to sunlight. usgs.gov Stilbene-type FWAs, a class to which FWA 185 belongs, are known to absorb UV light, which leads to their degradation. researchgate.netacs.org This process involves a rapid photoisomerization from the fluorescent (E)-isomer to the non-fluorescent (Z)-isomer, followed by slower photochemical degradation into smaller molecules like aldehydes and alcohols. acs.org

The rate of photodegradation can be influenced by environmental factors. For instance, in a sunlit Swiss lake, a similar FWA, DSBP, was found to degrade three times faster than other FWAs due to a higher rate of sunlight absorption. acs.org The presence of dissolved natural organic material can sometimes inhibit the degradation process. acs.org

Photochemical Half-lives of Stilbene-type FWAs in Sunlit Lake Water

| Compound | Half-life (minutes) | Conditions | Reference |

|---|---|---|---|

| DSBP | 87 | Summer noon, 25 °C | acs.org |

| DAS 1 | 278 | Summer noon, 25 °C | acs.org |

| DAS 2 | 313 | Summer noon, 25 °C | acs.org |

FWAs are generally considered to be not readily biodegradable. researchgate.netacs.org Studies have shown that biodegradation of these compounds in activated sludge during wastewater treatment is a slow process compared to their residence times in the treatment plants. acs.org The removal of FWAs in these facilities is primarily due to their strong adsorption to sewage sludge rather than biological breakdown. acs.orgresearchgate.net Removal efficiencies can vary, with one study noting a 50% removal for DSBP and 90% for DAS 1, exclusively through adsorption. acs.org In river water, one study found no biodegradation of five different FWAs over a 30-day period. acs.org While some stilbene-s-triazine type FWAs have shown a decrease in concentration in activated sludge solutions over several days, it was difficult to distinguish between metabolic processes and isomerization. southwales.ac.uk

Removal Efficiency of FWAs in Sewage Treatment

| Compound | Average Removal Efficiency (%) | Primary Removal Mechanism | Reference |

|---|---|---|---|

| DSBP | 50 | Adsorption to sewage sludge | acs.org |

| DAS 1 | 90 | Adsorption to sewage sludge | acs.org |

Accumulation in Activated Sludge

Fluorescent Brighteners (FBs), also known as Fluorescent Whitening Agents (FWAs), are widely used chemicals that often enter the environment through wastewater. During wastewater treatment, these compounds exhibit a strong tendency to be removed from the water phase by adsorbing to activated sludge. raytopoba.comheraproject.com This process can lead to significant accumulation in the sludge.

A nationwide survey of municipal wastewater treatment plants in China detected 25 different FBs in sludge samples, indicating widespread contamination. nih.gov The total concentrations of these 25 FBs in sludge ranged from 7,300 to 1,520,000 ng/g, with a median of 35,300 ng/g. nih.gov Ionic FBs were found in much higher concentrations than nonionic ones. nih.gov This significant accumulation is primarily attributed to the adsorption of the brighteners onto the sludge. raytopoba.com Studies have shown that between 85% and 90% of FWA-1, a structurally similar stilbene (B7821643) brightener, is eliminated from wastewater by adsorbing onto sludge. heraproject.com The land application of this contaminated sludge can then introduce these chemicals into terrestrial environments. nih.gov

Persistence in Environmental Compartments (Water, Sludge, Sediment, Soil)

Fluorescent Brightener 185 and other stilbene-derivatives are known for their low degradation rates in biological systems. researchgate.netresearchgate.net They are generally not readily biodegradable. industrialchemicals.gov.au Once they adsorb to sewage sludge and are subsequently eliminated from wastewater treatment plants, they can persist in the environment. raytopoba.com

While resistant to biodegradation, many fluorescent brighteners are sensitive to light. In aqueous solutions exposed to sunlight, stilbene-type FWAs can undergo photodegradation. heraproject.comindustrialchemicals.gov.au This process can be a significant dissipation pathway in sunlit surface waters. industrialchemicals.gov.au However, this degradation may lead to the formation of persistent metabolites. industrialchemicals.gov.au In environments without light, such as sediment and soil, these compounds are not expected to degrade readily and are considered persistent. industrialchemicals.gov.auindustrialchemicals.gov.au Research on Baiyangdian Lake in North China detected several FWAs, including FWA185, highlighting their presence in aquatic systems. researchgate.net

Ecotoxicity Studies on Aquatic Organisms

The ecotoxicological effects of fluorescent brighteners have been investigated in various aquatic organisms. As a class, these compounds are generally not considered to be acutely toxic to aquatic life, with acute and chronic toxicity endpoints often exceeding 1 mg/L and 0.1 mg/L, respectively. industrialchemicals.gov.auindustrialchemicals.gov.au However, their widespread use and persistence have led to concerns about their potential environmental risks. researchgate.netresearchgate.net

Acute and Chronic Toxicity to Fish and Microorganisms

Data on the toxicity of stilbene-type fluorescent brighteners to aquatic organisms show a range of effects. For FWA-1, a compound with a similar core structure to FB 185, the No Observed Effect Concentration (NOEC) for algae was determined to be 25 mg/L. heraproject.com Other studies on related compounds provide further insight into the potential toxicity of this chemical class.

UV-excited fluorescent whitening agents have been shown to be effective stains for microorganisms, including both vegetative cells and spores, indicating an interaction with these life forms. researchgate.net Some studies suggest that certain optical brighteners can decrease the respirometric rate of microorganisms in biological treatment systems, indicating a potential for harmful effects. nih.gov

Interactive Data Table: Ecotoxicity of Stilbene-Type Fluorescent Brighteners

| Chemical | Organism | Test Type | Endpoint | Effect Concentration (mg/L) |

| FWA-1 | Algae | Chronic | NOEC | 25 |

| FB-71 | Fish | Chronic | NOEC | 2.5 |

| FB-220 | Aquatic Invertebrate | Chronic | NOEC | 6.59 |

| FB-28 | Aquatic Invertebrate | Chronic | NOEC | 3.22 |

Note: Data presented for FWA-1, FB-71, FB-220, and FB-28 are for structurally related stilbene brighteners and are used as surrogates in the absence of specific public data for Fluorescent Brightener 185. heraproject.comindustrialchemicals.gov.au

Impact on Sewage Sludge Bacteria

The bacteria in sewage sludge are critical for the biological treatment of wastewater. Some research indicates that optical brighteners present in textile wastewater can negatively impact these microbial communities. nih.gov Respirometric tests, which measure the activity of bacteria, have shown that some optical brighteners can decrease the respiratory rate. nih.gov This suggests that effluents from whitening processes containing residual brighteners could be harmful to the microorganisms in biological treatment systems. nih.gov

Effects on Lower Animals (e.g., Caenorhabditis elegans)

The nematode Caenorhabditis elegans is a common model organism for toxicological studies. Research on several optical brighteners derived from stilbene (specifically DAST, FB-71, and FB-28) has evaluated their effects on C. elegans. nih.govnih.gov These studies investigated endpoints such as lethality, body length, locomotion, and reproduction. researchgate.netnih.gov The results showed that exposure to these compounds led to the inhibition of growth, locomotion, and reproduction. researchgate.netnih.gov Furthermore, an increase in the expression of genes associated with oxidative stress was observed, indicating a toxic response related to the generation of reactive oxygen species (ROS). nih.gov

Assessment of Environmental Risks

Environmental risk assessments for fluorescent brighteners consider both their environmental concentrations and their toxicological effects. industrialchemicals.gov.au A study conducted in Baiyangdian Lake, North China, performed an ecological risk assessment for several FWAs. researchgate.net In this study, FWA135, FWA185, and FWA367 were the most frequently detected brighteners. researchgate.netresearchgate.net The assessment concluded that these compounds were at high ecological risk levels, with risk quotients suggesting a potential risk to aquatic life at all sampling sites. researchgate.netresearchgate.net In contrast, a risk assessment by Australian authorities for a group of related chemicals (FB-71, FB-28, and FB-220) concluded that they are not expected to pose a significant risk to the Australian environment in water and soil, though the risk to sediment-dwelling organisms could not be ruled out. industrialchemicals.gov.au

Regulatory Science and Environmental Compliance

Regulatory Scrutiny and Safety Assessments

Fluorescent Brightener 185, also known by its synonyms Optical Brightener EBF and C.I. Fluorescent Brightener 185, has been subject to regulatory scrutiny primarily through industrial chemical notification and assessment schemes. While it may not be regulated as a standalone hazardous substance in many jurisdictions, its presence in industrial and consumer products necessitates an evaluation of its potential risks to human health and the environment.

Safety assessments for Fluorescent Brightener 185 are often based on data submitted by manufacturers and importers to regulatory bodies. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), as reported in notifications to the European Chemicals Agency (ECHA), Fluorescent Brightener 185 does not meet the criteria for hazard classification. This suggests that based on the available data, it is not considered to pose a significant acute or chronic hazard.

Toxicological data from Safety Data Sheets (SDS) indicate a low order of acute toxicity. For instance, the oral LD50 in rats is reported to be greater than 2500 mg/kg, signifying low toxicity if ingested opticalwhitener.com. The SDS for Optical Brightener EBF, a synonym for Fluorescent Brightener 185, indicates that while it is not classified as hazardous, it can cause skin irritation and serious eye damage, necessitating the use of personal protective equipment during handling additivesforpolymer.com. Standard industrial hygiene practices are recommended to minimize exposure opticalwhitener.com.

The following table summarizes some of the key safety and regulatory identifiers for Fluorescent Brightener 185:

| Identifier | Value |

| CAS Number | 12224-41-8 ispigment.com |

| C.I. Number | 185 made-in-china.comopticalbrightenerpowder.com |

| GHS Classification | Not classified as hazardous additivesforpolymer.com |

| Oral LD50 (rat) | >2500 mg/kg opticalwhitener.com |

International and National Regulatory Frameworks

The regulation of Fluorescent Brightener 185 varies across different countries and regions, often falling under the broader category of industrial chemicals or optical brightening agents. Its inclusion in various national chemical inventories signifies that its use is recognized and monitored.

International Inventories:

Fluorescent Brightener 185 is listed on several key international chemical inventories, including:

Australian Inventory of Chemical Substances (AICS)

New Zealand Inventory of Chemicals (NZIoC)

United States Toxic Substances Control Act (TSCA) Inventory

European Inventory of Existing Commercial Chemical Substances (EINECS)

In Australia and New Zealand , while Fluorescent Brightener 185 is listed on their respective chemical inventories, it does not have an individual approval for use as a chemical in its own right. Instead, it is permitted for use as a component in products that are covered by a group standard.

In the United States , Fluorescent Brightener 185 is listed on the TSCA inventory, meaning it is approved for commerce. A preliminary study of potential environmental contaminants conducted by the U.S. Environmental Protection Agency (EPA) in 1975 included C.I. Fluorescent Brightener 185, highlighting its early recognition as a substance warranting environmental consideration epa.gov.

The following table provides an overview of the regulatory status of Fluorescent Brightener 185 in select regions:

| Region/Country | Regulatory Body/Framework | Status |

| Australia | Australian Industrial Chemicals Introduction Scheme (AICIS) | Permitted as a component under group standards |

| New Zealand | Environmental Protection Authority (EPA) | Permitted as a component under group standards |

| European Union | REACH, ECHA | Listed in EINECS; subject to CLP regulations additivesforpolymer.comhpc-standards.us |

| United States | Environmental Protection Agency (EPA), TSCA | Listed on the TSCA inventory |

Advanced Applications and Performance Enhancement of Fluorescent Brightener 185

Textile Applications and Performance Optimization

FB 185 finds extensive use in the textile industry for whitening and brightening polyester (B1180765) and its blended fabrics. sinocurechem.com It is suitable for both exhaust dyeing and pad-dyeing processes. sinocurechem.com

The fundamental role of Fluorescent Brightener 185 in textiles is to improve their whiteness. By absorbing UV radiation and emitting blue light, it effectively masks the inherent yellowness of fibers. chemicalbook.comdatacolor.com This process increases the total amount of reflected visible light, making the fabric appear not only whiter but also brighter. chemicalbook.com The effectiveness of the whitening is often quantified by the whiteness index, a value that represents how white a sample appears. datacolor.com A higher whiteness index is typically associated with a bluer shade. datacolor.com Spectrophotometers are used to measure the reflectance of the fabric, and with fluorescent materials, the reflectance in the blue region of the spectrum can exceed 100% due to the re-emitted energy. datacolor.com

Table 1: Factors Influencing Whiteness in Textiles

| Factor | Description |

| OBA Concentration | The amount of fluorescent brightener applied to the fabric directly impacts the whiteness index. |

| UV Content of Light Source | The whitening effect is dependent on the amount of UV energy present in the viewing light source. datacolor.com |

| Fabric Substrate | The type of fiber (e.g., cotton, polyester) and its initial color influence the final perceived whiteness. |

| Finishing Process | The method of application (exhaust, padding) and other finishing chemicals can affect the OBA's performance. sinocurechem.com |

Optical brighteners are a common ingredient in laundry detergents and fabric softeners to maintain and enhance the whiteness of textiles over their lifespan. cleanfax.combranchbasics.com With each wash, the brightener is deposited onto the fabric, counteracting the yellowing that can occur over time. branchbasics.com Some advanced optical brighteners, like CBS-X, are particularly effective in cold water and can lead to a progressive whitening effect with repeated washing. raytopoba.com They are designed to have good substantivity to fibers, ensuring they remain on the fabric after washing and rinsing.

Fluorescent Brightener 185 is particularly well-suited for polyester fibers and can also be used for acetate (B1210297) and nylon. sinocurechem.com The application process is a critical part of textile finishing. For polyester, it is often applied during the dyeing process, either through exhaust dyeing, where the fabric is immersed in a dyebath containing the brightener, or through a pad-dyeing process. sinocurechem.com The choice of method depends on the specific fabric and production requirements. For cotton, which has a different chemical structure, other types of optical brighteners are typically used. raytopoba.com The effectiveness of the brightener can be influenced by other chemicals used in the finishing bath and the pH of the solution.

A crucial aspect of a fluorescent brightener's performance is its fastness, which refers to the resistance of the whitening effect to various environmental factors. Fluorescent Brightener 185 is noted for its excellent light fastness, which is a significant advantage for textiles that will be exposed to sunlight. sinocurechem.com It also exhibits good stability to washing (wet fastness), ensuring the whitening effect is durable. raytopoba.com Research has shown that the use of UV absorbers and antioxidants in conjunction with fluorescent pigments can further improve the light fastness of dyed fabrics. tul.czscilit.com

Table 2: Fastness Properties of Fluorescent Brightener 185

| Property | Description | Performance of FB 185 |

| Light Fastness | Resistance to fading or yellowing upon exposure to light. | Excellent sinocurechem.com |

| Wet Fastness | Resistance to removal or bleeding during washing. | Good raytopoba.com |

| Perspiration Fastness | Resistance to color change due to perspiration. | Good raytopoba.com |

Paper and Coating Applications

Similar to textiles, Fluorescent Brightener 185 is used to enhance the visual properties of paper and coatings.

In the paper industry, whiteness and brightness are key quality indicators. hairunchem.com Fluorescent brighteners are added to improve these properties in various paper products, including office paper, coated paper, and packaging materials. hairunchem.com3nh.com The brightener works by absorbing UV light from natural or artificial light sources and re-emitting it as blue light, which reduces the perception of yellowness in the paper fibers. hairunchem.com This results in a paper that appears whiter and more vibrant. hairunchem.com The application of optical brighteners can occur at the wet end of the papermaking process, where it is added to the pulp, or at the dry end as a surface coating. 3nh.com The latter method is often more economical as it targets the surface fibers. 3nh.com

Use in Architectural and Industrial Coatings

In the coatings industry, FB 185 is a crucial additive for enhancing the visual appeal and performance of both architectural and industrial products. xcolorpigment.comalibaba.com Its primary function is to counteract the inherent yellowness of polymers and other components in coating formulations, resulting in a brighter, cleaner white. additivesforpolymer.com

Key attributes of FB 185 in coatings include:

High Whitening Efficiency: It provides a brilliant, bluish-white shade that is highly desirable in decorative and protective coatings. xcolorpigment.com

Good Stability: FB 185 exhibits good stability within various coating formulations, ensuring long-lasting performance. xcolorpigment.com

Versatility: It is suitable for a range of coatings, including those based on polyvinyl chloride (PVC), and can be used in the whitening of plastics as well. xcolorpigment.comsinocurechem.com

The incorporation of optical brighteners like FB 185 can significantly influence the final texture and finish of paints and coatings, contributing to gloss, matte, or satin appearances. alibaba.com The particle size and distribution of the brightener are critical factors in determining the surface reflectivity. alibaba.com

| Property | Specification | Significance in Coatings |

| Appearance | Yellowish-greenish powder | Influences initial color of the coating mixture. |

| Color Shade | Bluish | Provides a cool, clean white appearance to the final coating. |

| Purity | ≥98% | Ensures consistent and reliable brightening performance. |

| Melting Point | 219-221°C | Indicates high thermal stability, suitable for various curing processes. |

| Maximum Absorption (λmax) | 370nm (in DMF) | Determines the UV wavelength range it absorbs to produce the whitening effect. |

Application in Security Inks and Coatings

The unique fluorescent properties of FB 185 make it a valuable component in the formulation of security inks and coatings. These are used to prevent counterfeiting and ensure product authenticity. When incorporated into inks or coatings for items like banknotes, official documents, or branded packaging, FB 185 remains invisible under normal lighting conditions. However, when exposed to ultraviolet (UV) light, it emits a distinct blue fluorescence, revealing a hidden security feature. fibre2fashion.com This overt fluorescent effect is a simple yet effective method for authentication.

Paper used for banknotes, for instance, is typically manufactured without optical brighteners. fibre2fashion.com This makes the addition of a fluorescent compound like FB 185 in specific patterns or within the ink itself a reliable method for counterfeit detection. fibre2fashion.com

Synergistic Effects with Other Brighteners and Additives

Systematic Study of Combined Brightener Formulations

Research has shown that combining different types of fluorescent brighteners can lead to a more pronounced whitening effect. For instance, it has been noted that mixing FB 185 with Fluorescent Brightener DT results in an obvious enhancement of the whitening effect. made-in-china.com Such combinations can broaden the range of absorbed UV light and emitted blue light, leading to a more comprehensive and intense brightening. The development of these formulations is often systematic, aiming to optimize the ratio and type of brighteners for specific applications and substrates.

Interaction with Nanomaterials (e.g., Nanosilica) for Enhanced Performance

A significant area of research involves the interaction of fluorescent brighteners with nanomaterials to boost their performance. A study on the use of a bis-triazinyl amino-stilbene-based fluorescent whitening agent (FWA) with nanosilica demonstrated substantial improvements. ncsu.edu In this research, the FWA was loaded onto nanosilica (SiO2–FWAs), which resulted in several performance enhancements:

Increased UV Absorption: The presence of nanosilica distinctly increased the absorption intensity in the UV region. ncsu.edu

Enhanced Fluorescence: The fluorescence of the SiO2–FWA composite was more intense than that of the FWA alone. ncsu.edu The fluorescence quantum yield saw a significant increase. ncsu.edu

Improved Whitening and Anti-Yellowing: The SiO2–FWAs showed better initial whiteness and anti-yellowing performance on paper made from high-yield pulp. ncsu.edu

This enhanced performance is attributed to the synergy between the excellent UV-scattering effect of the nanosilica and the fluorescent whitening property of the FWA. ncsu.edu While this study did not use FB 185 specifically, the principles can be extrapolated to suggest that similar performance gains could be achieved by combining FB 185 with suitable nanomaterials.

| Parameter | FWA alone | SiO2–FWA | Key Finding |

| Fluorescence Quantum Yield | 0.279 | 0.416 | Nanosilica significantly boosts the fluorescence efficiency. ncsu.edu |

| UV Absorption | Standard | Distinctly Increased | Nanosilica enhances the capacity to absorb UV light. ncsu.edu |

| Anti-Yellowing Performance | Good | Better | The combination provides superior protection against yellowing. ncsu.edu |

Novel and Emerging Applications

The unique photochemical properties of fluorescent brighteners, including those with a 2,5-bis(benzoxazolyl)thiophene structure similar to FB 185, are being explored for novel applications beyond conventional whitening.

One emerging area is their use as photoinitiators in aqueous visible-light photopolymerization . rsc.org Research has demonstrated that commercial fluorescent brighteners can act as active photoinitiators for creating tack-free waterborne coatings and for the LED-assisted synthesis of hydrogels under mild light conditions. rsc.org Specifically, 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene, a derivative of the same chemical family as FB 185, has been shown to be an effective photoinitiator when combined with a diaryliodonium salt for the free radical polymerization of acrylates under LED irradiation. nih.gov This opens up possibilities for more environmentally friendly and energy-efficient manufacturing processes for coatings and other polymer-based materials. rsc.org

These advanced applications highlight the versatility of Fluorescent Brightener 185 and related compounds, demonstrating their potential to contribute to technological advancements in various fields.

Advanced Materials and Functional Coatings

Fluorescent Brightener 185, also known by its Colour Index (C.I.) number 185 and as Uvitex EBF, is valued for its ability to absorb ultraviolet light and re-emit it as a brilliant blue-white fluorescence. offerchems.comalibaba.comxcolorpigment.com This property is harnessed to enhance the aesthetic appeal and performance of various materials.